

Technical Guide: Physicochemical Properties of 3-Butenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Butenyl acetate

Cat. No.: B074799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **3-but enyl acetate**, specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a workflow for its synthesis and characterization, designed for a scientific audience.

Core Physicochemical Data

The essential physical properties of **3-but enyl acetate** are summarized in the table below. These values are critical for a range of applications, including reaction setup, purification, and formulation.

Property	Value	Units	Notes
Boiling Point	128	°C	At standard atmospheric pressure (760 mmHg)[1].
Density	0.91	g/cm ³	At 20°C[1].
Molar Mass	114.14	g/mol	
Molecular Formula	C ₆ H ₁₀ O ₂		

Experimental Protocols

The following sections detail the methodologies for the synthesis of **3-butenyl acetate** and the determination of its boiling point and density.

Synthesis of 3-Butenyl Acetate via Fischer Esterification

This protocol is adapted from the standard Fischer esterification procedure for similar acetate esters.

Objective: To synthesize **3-butenyl acetate** from 3-buten-1-ol and acetic acid using an acid catalyst.

Materials:

- 3-buten-1-ol
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Deionized water
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine one molar equivalent of 3-buten-1-ol with two molar equivalents of glacial acetic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the flask while swirling.
- Add a few boiling chips and attach a reflux condenser.
- Heat the mixture to reflux for 1-2 hours.
- After reflux, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel and wash with deionized water to remove the excess acetic acid and sulfuric acid.
- Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- Wash again with deionized water to remove any residual salts.
- Dry the organic layer over anhydrous sodium sulfate.
- Decant the dried ester and purify by fractional distillation, collecting the fraction that boils at the expected boiling point of **3-butenyl acetate**.

Determination of Boiling Point

Objective: To determine the boiling point of purified **3-butenyl acetate**.

Materials:

- Purified **3-butenyl acetate**
- Thiele tube or similar heating apparatus
- Thermometer

- Capillary tube (sealed at one end)
- Small test tube

Procedure:

- Place a small amount of the purified **3-butenyl acetate** into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

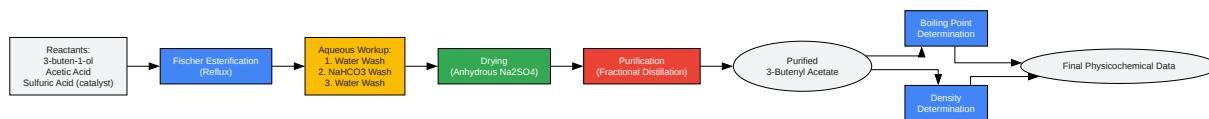
Determination of Density using a Pycnometer

Objective: To accurately determine the density of **3-butenyl acetate** at a specific temperature.

Materials:

- Purified **3-butenyl acetate**
- Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)
- Analytical balance
- Deionized water
- Thermostatically controlled water bath

Procedure:


- Thoroughly clean and dry the pycnometer and its stopper.
- Accurately weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).
- Fill the pycnometer with deionized water and insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.
- Place the filled pycnometer in a thermostatically controlled water bath at 20°C and allow it to equilibrate.
- Remove the pycnometer from the bath, dry the exterior, and weigh it (m_pycnometer+water).
- Empty and dry the pycnometer.
- Fill the pycnometer with the purified **3-butenyl acetate**, insert the stopper, and repeat the equilibration and weighing steps at 20°C (m_pycnometer+acetate).
- Calculate the density of **3-butenyl acetate** using the following formula:

$$\text{Density}_{\text{acetate}} = (\text{m}_{\text{pycnometer+acetate}} - \text{m}_{\text{pycnometer}}) / (\text{m}_{\text{pycnometer+water}} - \text{m}_{\text{pycnometer}}) * \text{Density}_{\text{water_at_20}^{\circ}\text{C}}$$

(The density of water at 20°C is a known value, approximately 0.9982 g/cm³).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, purification, and characterization of **3-butenyl acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **3-butenyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Butenyl Acetate | 1576-84-7 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Butenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074799#boiling-point-and-density-of-3-butenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com